

URMC-099: A Comparative Analysis for Neuroinflammation and Neurodegenerative Disease Research

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Compound of Interest						
Compound Name:	URMC-099					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **URMC-099**, a mixed-lineage kinase (MLK) inhibitor, with other relevant kinase inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in evaluating its potential for neuroinflammation and neurodegenerative disease studies.

Executive Summary

URMC-099 is a brain-penetrant, orally bioavailable small molecule inhibitor targeting mixed-lineage kinases, with a notable potency for MLK3.[1][2] Its mechanism of action centers on the modulation of downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38 MAPK) pathways, which are critically involved in inflammatory and apoptotic processes.[2] Preclinical studies have demonstrated its efficacy in reducing neuroinflammation, protecting neurons from various insults, and improving cognitive function in animal models of diseases such as HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, and perioperative neurocognitive disorders (PND).[3][4][5] This guide compares **URMC-099** to other kinase inhibitors with overlapping targets or therapeutic indications, namely CEP-1347, K252a, and Lestaurtinib.

Data Presentation





Table 1: Kinase Inhibition Profile (IC50 values in nM)

Kinase	URMC-099	CEP-1347	K252a	Lestaurtinib
MLK1	19[1]	38-61	Inhibits	-
MLK2	42[1]	51-82	Inhibits	-
MLK3	14[1][2]	23-39	Inhibits	-
DLK	150[1]	-	-	-
LRRK2	11[1]	-	-	-
ABL1	6.8[1]	-	-	-
FLT3	-	-	Inhibits	3[6]
TrkA	-	-	3[7]	< 25[6]
TrkB	-	-	Inhibits	-
TrkC	-	-	Inhibits	-
JAK2	-	-	-	0.9[6]
PKC	-	-	32.9[8]	-
РКА	-	-	140[7]	-
CaMKII	-	-	270[7]	-
Aurora A	-	-	-	8.1[6]
Aurora B	-	-	-	2.3[6]

Note: A hyphen (-) indicates that data was not readily available in the searched sources. "Inhibits" indicates reported inhibitory activity without a specific IC50 value.

Table 2: Comparison of In Vitro and In Vivo Effects



Feature	URMC-099	CEP-1347	K252a	Lestaurtinib
Primary Target Family	Mixed-Lineage Kinases (MLKs)	Mixed-Lineage Kinases (MLKs)	Broad Spectrum Kinase Inhibitor	Multi-kinase inhibitor (Trk, JAK2, FLT3)
Key Cellular Effects	Reduces pro- inflammatory cytokine (TNFα, IL-6) release from microglia.[3] [4] Protects neurons from apoptosis and synaptic damage.[9]	Reduces pro- inflammatory cytokine and chemokine secretion. Attenuates neuronal toxicity. [10]	Blocks neuronal apoptosis induced by Aβ. [11] Inhibits Trkmediated signaling.[12]	Inhibits growth of neuroblastoma cells.[1] Suppresses JAK2/STAT5 signaling.[13]
In Vivo Efficacy	Reduces neuroinflammatio n and microgliosis in models of HAND, AD, and PND.[3] [4][5] Improves cognitive function in PND models. [5][14]	Reduces microgliosis and prevents neuronal loss in a model of HIV encephalitis.[10] Failed to show efficacy in a clinical trial for Parkinson's disease.[15]	Demonstrates neuroprotective effects in a model of global brain ischemia. Shows beneficial effects in an experimental autoimmune encephalomyeliti s (EAE) model.	Inhibits tumor growth in neuroblastoma xenograft models.[1][2] Shows efficacy in models of myeloproliferativ e disorders.[13]
Blood-Brain Barrier Penetration	Yes[1]	Yes	-	-
Oral Bioavailability	Yes[1]	Yes	-	Yes

Experimental Protocols Kinase Inhibition Assay



This protocol provides a general framework for assessing the inhibitory activity of compounds against a panel of kinases.

- Reagents and Materials:
 - Recombinant human kinases
 - Kinase-specific peptide substrates
 - ATP (Adenosine triphosphate)
 - Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
 - Test compounds (URMC-099 and alternatives) dissolved in DMSO
 - Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
 - 384-well plates
- Procedure:
 - Prepare serial dilutions of the test compounds in DMSO.
 - In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
 - Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - Stop the reaction and measure the kinase activity using a suitable detection method. For
 the ADP-Glo™ assay, this involves adding ADP-Glo™ reagent to deplete unused ATP,
 followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then
 measured via a luciferase/luciferin reaction.



Calculate the percent inhibition for each compound concentration and determine the IC50
 value by fitting the data to a dose-response curve.

LPS-Induced TNF-α Release in Microglia

This protocol outlines a method to assess the anti-inflammatory effects of test compounds on microglia.

Cell Culture:

- Culture murine microglial cells (e.g., BV-2 cell line) in DMEM supplemented with 10% FBS and antibiotics.
- Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

Treatment:

- Pre-treat the cells with various concentrations of the test compounds (URMC-099 and alternatives) for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, unstimulated control group.
- Incubate the cells for a specified time (e.g., 6-24 hours).

• TNF-α Measurement:

- Collect the cell culture supernatant.
- Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- \circ Normalize the TNF- α levels to the total protein concentration in the corresponding cell lysates.

Data Analysis:



 \circ Compare the TNF- α levels in the compound-treated groups to the LPS-stimulated control group to determine the percent inhibition.

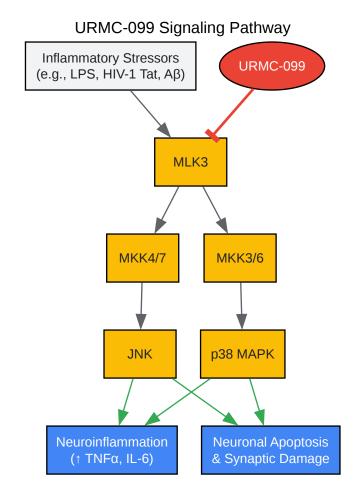
In Vivo Neuroinflammation Mouse Model

This protocol describes a general procedure for inducing and evaluating neuroinflammation in mice.

- Animals:
 - Use adult male C57BL/6 mice. House them under standard laboratory conditions.
- Induction of Neuroinflammation:
 - Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
- Drug Administration:
 - Administer the test compounds (e.g., URMC-099) via a suitable route (e.g., i.p. or oral gavage) at a specified time point relative to the LPS injection (e.g., 30 minutes prior).
- Tissue Collection and Analysis:
 - At a predetermined time after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.
 - Homogenize the brain tissue for cytokine analysis (e.g., using ELISA or multiplex bead array) or fix the brains for immunohistochemical analysis.
 - For immunohistochemistry, stain brain sections with antibodies against markers of microglial activation (e.g., Iba1) and astrocytes (e.g., GFAP).
 - $\circ\;$ Quantify the levels of pro-inflammatory cytokines and the extent of glial activation.

Mandatory Visualization





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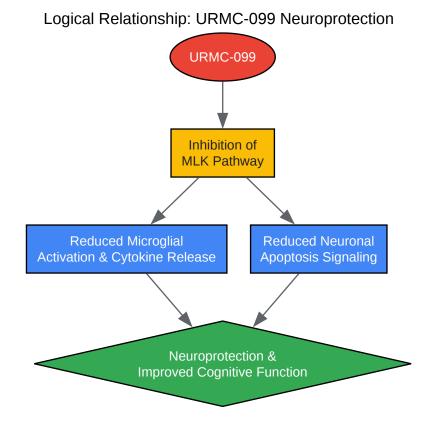
Caption: URMC-099 inhibits MLK3, blocking downstream JNK and p38 MAPK pathways.



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Caption: Workflow for assessing the anti-inflammatory effects of **URMC-099** in vitro.





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Caption: **URMC-099**'s inhibition of MLK leads to neuroprotection.

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